Imperatorin

Anticonvulsant Neuropharmacology Furanocoumarin SAR

Imperatorin (CAS 482-44-0) is a C-8-substituted linear furanocoumarin structurally distinct from its C-5-substituted isomers (bergapten, oxypeucedanin) and positional isomer isoimperatorin—differences that dictate pharmacological outcomes. It serves as an active comparator in MES anticonvulsant models, a validated CYP3A4 competitive inhibitor (Ki=1.24–1.29 μM), and a quantitative BChE inhibition reference (83.98% at 100 μg/mL). Its P-gp inhibition and tight junction modulation support absorption enhancer research. Select imperatorin for compound-specific quantitative evidence, not class-level assumptions.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 482-44-0
Cat. No. B1671801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImperatorin
CAS482-44-0
Synonyms5-hydroxy-8-(1,1-dimethylallyl)psoralen
8-isoamylenoxypsoralen
imperatorin
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C
InChIInChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3
InChIKeyOLOOJGVNMBJLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in water
Practically insoluble in cold water;  very sparingly soluble in boiling water
Freely soluble in chloroform;  soluble in benzene, alcohol, ether, petroleum ether, alkali hydroxides
Soluble in ethanol, ether, benzene, petroleum ether;  very soluble in chloroform
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imperatorin (CAS 482-44-0): Technical Baseline for Furanocoumarin Procurement and Research Selection


Imperatorin (CAS 482-44-0) is a naturally occurring linear furanocoumarin with the molecular formula C16H14O4 and molecular weight of 270.28 g/mol, characterized by an isopentenyloxy substitution at the C-8 position of the psoralen skeleton [1]. This furocoumarin is biosynthesized in various medicinal plants, most notably Angelica dahurica, Angelica archangelica, and Aegle marmelos, and serves as a marker compound for the quality control of Angelicae dahuricae radix in traditional pharmacopoeias [2]. Imperatorin is structurally classified among C-8-substituted linear furanocoumarins, which distinguishes it fundamentally from its C-5-substituted isomers (e.g., bergapten) and C-8-substituted positional isomers (e.g., isoimperatorin) [3]. Regulatory restrictions apply: imperatorin is banned from use in cosmetic products marketed in the European Union due to phototoxicity concerns associated with its linear furanocoumarin structure [4].

Why Linear Furanocoumarin Substitution Is Not Interchangeable: The Imperatorin Differentiation Case


Linear furanocoumarins sharing the psoralen core cannot be treated as interchangeable reagents or reference standards. The substitution position on the psoralen skeleton—specifically C-5 versus C-8—dictates fundamentally divergent biological outcomes. Experimental evidence demonstrates that C-8-substituted derivatives (imperatorin, xanthotoxin) and C-5-substituted derivatives (bergapten, oxypeucedanin) exhibit opposing pharmacological profiles, including anticonvulsant activity, plasma lipid modulation, and enzyme inhibition potency [1]. Even among C-8-substituted compounds, imperatorin and its positional isomer isoimperatorin differ in cholinesterase inhibition selectivity and intestinal absorption kinetics [2]. These differences arise from steric and electronic variations introduced by the isopentenyloxy side chain at C-8, which alter molecular recognition by biological targets relative to methoxy-substituted analogs such as xanthotoxin [3]. Consequently, procurement decisions for research-grade imperatorin must be based on compound-specific quantitative evidence rather than class-level assumptions.

Imperatorin (CAS 482-44-0): Quantitative Differentiation Evidence Against Structural Analogs


C-8 vs. C-5 Substitution Determines Anticonvulsant Efficacy in MES Seizure Model

In a direct comparative study of four linear furanocoumarins, imperatorin (C-8 substituted) at 300 mg/kg (i.p.) produced strong anticonvulsant protection against maximal electroshock-induced seizures in mice, whereas bergapten and oxypeucedanin (both C-5 substituted) at the same 300 mg/kg dose produced no anticonvulsant activity whatsoever [1]. The time-course analysis revealed that protection was observable at 15, 30, 60, and 120 minutes post-administration for imperatorin and xanthotoxin, but absent across all time points for the C-5 substituted compounds [1].

Anticonvulsant Neuropharmacology Furanocoumarin SAR

Imperatorin Induces Hyperlipidemia While Bergapten and Xanthotoxin Induce Hypolipidemia

A comparative in vivo study of linear-type furanocoumarins revealed diametrically opposed effects on plasma lipid concentrations in rats. Imperatorin (C-8 substituted with isopentenyloxy group) caused hyperlipidemia (elevated plasma lipids), whereas bergapten and xanthotoxin caused hypolipidemia (reduced plasma lipids) following intraperitoneal administration [1]. The study concluded that the lipid-modulating effects depend critically on the presence and type of substitution at the C-5 and C-8 positions of the psoralen skeleton [1].

Lipid Metabolism Metabolic Pharmacology Furanocoumarin Differential Effects

Imperatorin Exhibits Strong BChE Inhibition (83.98%) Comparable to Xanthotoxin and Bergapten

In a head-to-head in vitro comparison of purified furanocoumarins isolated from Angelica officinalis fruits, imperatorin demonstrated strong butyrylcholinesterase (BChE) inhibitory activity of 83.98 ± 0.99% at 100 μg/mL. This activity was comparable to xanthotoxin (88.04 ± 0.83%) and bergapten (86.69 ± 2.56%) under identical assay conditions [1]. The same study reported that imperatorin produced weak inhibition against acetylcholinesterase (AChE), with the crude extract showing only 27.49 ± 2.01% AChE inhibition at 100 μg/mL [1]. Molecular docking studies confirmed potent interactions between BChE and the tested furanocoumarins [1].

Cholinesterase Inhibition Neurodegeneration Enzyme Assay

Imperatorin Inhibits Diazepam Metabolism with IC50 Values of 1.54-1.80 μM via Competitive CYP450 Inhibition

Imperatorin exhibits potent competitive inhibition of CYP450-mediated diazepam metabolism, with IC50 values of 1.54 μM for nordazepam formation and 1.80 μM for temazepam formation in rat liver microsomes [1]. The inhibitory constant (Ki) values were determined as 1.29 μM for nordazepam and 1.24 μM for temazepam [1]. In vivo, long-term imperatorin administration (50 mg/kg for two weeks) significantly increased the AUC(0-12h), AUC(0-∞), and Cmax of co-administered diazepam while decreasing its clearance (CLz/F) (P < 0.05), confirming translation of the in vitro inhibitory effect to an in vivo pharmacokinetic interaction [1].

Drug-Drug Interaction CYP450 Inhibition Pharmacokinetics

Imperatorin Promotes Intestinal Absorption of Co-Administered Compounds via P-gp Inhibition and Tight Junction Modulation

In Caco-2 cell monolayer studies, imperatorin was shown to promote the intestinal absorption of co-administered compounds including osthole, daidzein, ferulic acid, and puerarin [1]. Mechanistically, imperatorin acts through three parallel pathways: (1) reduction of cell membrane potential, (2) inhibition of P-glycoprotein (P-gp)-mediated drug efflux and downregulation of P-gp protein expression, and (3) loosening of tight junction proteins via downregulation of occludin and claudin-1 expression levels [1]. These absorption-promoting effects were observed at the cellular level and provide mechanistic insight into the traditional use of Angelicae dahuricae radix as an absorption-enhancing component in herbal formulations [1].

Drug Absorption Intestinal Permeability P-glycoprotein

Linear Furanocoumarins Exhibit High Intestinal Permeability (Papp ~10⁻⁵ cm/s) with Imperatorin Transport via Passive Diffusion

In a comparative Caco-2 cell monolayer study of six linear furanocoumarins (xanthotoxol, xanthotoxin, imperatorin, isoimperatorin, cnidilin, and isopimpinellin), all compounds demonstrated high intestinal permeability with apparent permeability coefficient (Papp) values in the range of 10⁻⁵ cm/s for bi-directional transport [1]. The permeability of these furanocoumarins was comparable to that of the high-permeability reference compound propranolol, and transport occurred primarily via passive diffusion across the intestinal epithelium [1]. The study analyzed 17 coumarins in total and established a sigmoidal dependence of permeability on lipophilicity at pH 7.35 [1].

Intestinal Absorption Caco-2 Permeability ADME

Imperatorin (CAS 482-44-0): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Anticonvulsant Screening and Neurological SAR Studies Requiring C-8-Substituted Furanocoumarins

For investigators using the maximal electroshock (MES) seizure model, imperatorin is an appropriate positive control or test compound specifically because C-8-substituted furanocoumarins demonstrate robust anticonvulsant protection, whereas C-5-substituted analogs (bergapten, oxypeucedanin) are inactive at equivalent doses [1]. This structure-activity dichotomy provides a clear experimental framework for probing the molecular determinants of anticonvulsant activity within the furanocoumarin scaffold. Studies requiring an active comparator in this model should select imperatorin or xanthotoxin; studies requiring an inactive negative control should select bergapten or oxypeucedanin.

CYP450-Mediated Drug-Drug Interaction Studies with Quantified Inhibitory Parameters

Imperatorin is a well-characterized competitive CYP450 inhibitor with defined IC50 (1.54-1.80 μM) and Ki (1.24-1.29 μM) values for diazepam metabolism, and these parameters have been validated in both in vitro microsomal assays and in vivo rodent pharmacokinetic studies [1]. This quantitative characterization makes imperatorin suitable as a reference inhibitor in drug interaction screening panels, particularly for studies investigating furanocoumarin-mediated metabolic inhibition or the prediction of food-drug interactions analogous to the grapefruit juice effect. The compound's inhibitory activity against CYP3A4 has been confirmed via molecular docking and functional assays [2].

Butyrylcholinesterase (BChE) Inhibition Assays with Defined Potency Benchmark

Imperatorin provides a defined benchmark for BChE inhibition screening, with a reported 83.98 ± 0.99% inhibition at 100 μg/mL under standardized ELISA microplate reader conditions [1]. This quantitatively characterized activity supports its use as a reference compound in BChE-targeted natural product screening, Alzheimer's disease-related cholinesterase research, and comparative pharmacology studies of furanocoumarin derivatives. Researchers should note that while imperatorin, xanthotoxin, and bergapten exhibit comparable BChE inhibitory potency, their differential substitution patterns allow for structure-activity relationship investigations.

Intestinal Absorption Enhancement and Formulation Development Research

Imperatorin's demonstrated ability to promote intestinal absorption of co-administered compounds via P-glycoprotein inhibition and tight junction modulation [1] positions it as a candidate for absorption enhancer research and formulation development studies. This property is particularly relevant for investigators exploring bioavailability enhancement strategies for poorly absorbed natural products or for those studying the mechanistic basis of Angelicae dahuricae radix as an adjuvant component in traditional herbal formulations. The parallel mechanisms—P-gp efflux inhibition and paracellular permeability enhancement—provide multiple experimental endpoints for functional validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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